Bienvenue dans la boutique en ligne BenchChem!

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Cancer Metastasis Cell Migration Assay Lysophosphatidic Acid Signaling

This synthetic carba-derivative of cyclic phosphatidic acid (cPA) features an oxygen-to-carbon substitution at sn-3, conferring enzymatic resistance to ring-opening and preventing confounding LPA generation. The palmitoleoyl (16:1) chain delivers intermediate ATX inhibition (IC50 620 nM) with superior transcellular migration blockade (86.9% FBS-induced; 99.9% LPA-induced) versus the saturated 16:0 analog. Critically, 3ccPA 16:1 lacks LPA1/LPA3 receptor antagonism (unlike 18:1 3-ccPA), making it the cleanest tool for attributing anti-metastatic effects solely to ATX-mediated LPA reduction. Validated in B16-F10 melanoma lung metastasis model. Ideal for target validation and pathway dissection.

Molecular Formula C20H37O5P
Molecular Weight 388.5 g/mol
Cat. No. B109563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoleoyl 3-carbacyclic Phosphatidic Acid
Synonyms3-carbacyclic PA; 3-ccPA 16:1
Molecular FormulaC20H37O5P
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
InChIInChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
InChIKeyIAGUMCXYAAGWJD-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoleoyl 3-Carbacyclic Phosphatidic Acid (3ccPA 16:1): A Metabolically Stabilized Cyclic LPA Analog for ATX Inhibition and Metastasis Research


Palmitoleoyl 3-carbacyclic phosphatidic acid (3ccPA 16:1; CAS 910228-13-6) is a synthetic carba-derivative of cyclic phosphatidic acid (cPA), a naturally occurring analog of the bioactive lipid mediator lysophosphatidic acid (LPA). The compound is modified at the sn-3 linkage via oxygen-to-carbon substitution, yielding a stable phosphonate that resists enzymatic ring-opening to LPA [1]. As a member of the 3-ccPA class, 3ccPA 16:1 incorporates a palmitoleoyl (16:1) fatty acyl chain at the sn-1 position of the glycerol backbone and serves as an intermediate-potency autotaxin (ATX) inhibitor (IC50 = 620 nM) with demonstrated anti-metastatic activity in preclinical melanoma models [2]. This compound is exclusively intended for research use in lipid signaling, cancer metastasis, and LPA receptor pharmacology studies [3].

Why Palmitoleoyl 3-Carbacyclic Phosphatidic Acid Cannot Be Replaced by Unmodified cPA or Other Fatty Acyl 3-ccPA Variants


Substitution of 3ccPA 16:1 with unmodified cyclic phosphatidic acid (cPA) or alternative 3-ccPA fatty acyl variants (e.g., 16:0 or 18:1) compromises experimental reproducibility due to three quantifiable performance divergences. First, natural cPA undergoes enzymatic ring-opening to LPA, confounding receptor activation readouts and limiting in vivo half-life, whereas the carba-modification at sn-3 confers metabolic stability [1]. Second, the palmitoleoyl (16:1) moiety confers intermediate ATX inhibitory potency (IC50 = 620 nM) and superior transcellular migration inhibition (86.9%–99.9%) relative to the saturated palmitoyl (16:0) variant, which exhibits reduced migration blockade (81.9%–98.9%) [2]. Third, the 18:1 (oleoyl) variant possesses dual pharmacology as both an ATX inhibitor and LPA1/LPA3 receptor antagonist (IC50 = 836 nM and 440 nM, respectively), a receptor-modulating profile absent in 3ccPA 16:1—making the latter a cleaner tool compound for isolating ATX-mediated effects without concurrent LPA receptor antagonism . These differential properties mandate compound-specific selection based on the precise signaling axis under investigation.

Palmitoleoyl 3-Carbacyclic Phosphatidic Acid: Head-to-Head Quantitative Differentiation Against cPA and 3-ccPA Class Analogs


Palmitoleoyl 3ccPA (16:1) Exhibits Superior Transcellular Migration Inhibition Relative to Palmitoyl 3ccPA (16:0)

In a standardized transcellular migration assay using MM1 cells across mesothelial cell monolayers, 3ccPA 16:1 at 25 µM inhibited FBS-induced migration by 86.9% and LPA-induced migration by 99.9%. The saturated analog 3ccPA 16:0 (palmitoyl) tested under identical conditions achieved only 81.9% inhibition of FBS-induced migration and 98.9% inhibition of LPA-induced migration, demonstrating consistently weaker anti-migratory efficacy [1][2]. Both compounds did not affect cell proliferation, confirming that observed differences reflect genuine migration-specific activity rather than cytotoxicity.

Cancer Metastasis Cell Migration Assay Lysophosphatidic Acid Signaling

3ccPA 16:1 Provides Intermediate ATX Inhibitory Potency Without LPA Receptor Antagonism, Distinguishing It from 3ccPA 18:1

3ccPA 16:1 inhibits autotaxin (ATX/ENPP2) with an IC50 of 620 nM, representing intermediate potency within the 3-ccPA class . Critically, this compound functions as a selective ATX inhibitor without measurable antagonism at LPA1 or LPA3 receptors. In contrast, the 18:1 (oleoyl) analog 3ccPA 18:1 exhibits ATX inhibition across a broader 0.1–1.0 µM concentration range while also functioning as a dual LPA receptor antagonist with IC50 values of 836 nM at LPA1 and 440 nM at LPA3 . For experiments requiring clean dissection of ATX-mediated LPA production from direct receptor blockade, 3ccPA 16:1 offers the requisite pharmacological selectivity unavailable in the 18:1 variant.

Autotaxin Inhibition LPA Receptor Pharmacology ENPP2

Stereochemical Configuration at sn-3 Dictates LPA5 Receptor Activation Efficacy Without Altering ATX Inhibition or In Vivo Anti-Metastatic Activity

Enantioselective synthesis and pharmacological evaluation of 3-CCPA stereoisomers revealed that the S-enantiomer (S-3CCPA) demonstrates significantly greater efficacy in activating the LPA5 G protein-coupled receptor compared to the R-enantiomer [1]. Notably, this stereochemical discrimination is confined to LPA5 receptor engagement; no stereoselective differences were observed between S- and R-3CCPA in ATX inhibition potency or in the reduction of B16-F10 melanoma lung metastasis counts in C57BL/6 mice following tail-vein injection [1]. For procurement purposes, racemic 3ccPA 16:1 is suitable for ATX inhibition and metastasis studies where LPA5 activation is not the primary readout; however, researchers investigating LPA5-specific signaling pathways must verify enantiomeric composition or preferentially source chirally resolved material.

LPA5 GPCR Stereoselective Pharmacology Melanoma Metastasis

Carba-Modified 3ccPA Scaffold Confers Metabolic Stability Unattainable with Natural Cyclic Phosphatidic Acid (cPA)

Natural cyclic phosphatidic acid (cPA) is susceptible to enzymatic and chemical hydrolysis of the cyclic phosphate ring, producing lysophosphatidic acid (LPA) and thereby confounding interpretation of experimental results [1]. The carba-modification at the sn-3 position in 3ccPA replaces the labile phosphate oxygen with a methylene group, generating a stable phosphonate that resists ring-opening and prevents unintended conversion to LPA [2]. This structural reinforcement directly addresses the inherent instability of natural cPA, which limits its utility in long-term cell culture assays and in vivo pharmacokinetic studies. While quantitative stability half-life data for 3ccPA 16:1 specifically were not identified in the accessible literature, the class-level evidence for carba-cPA derivatives establishes the sn-3 carba modification as a validated strategy for eliminating cPA-to-LPA conversion, a fundamental prerequisite for reproducible LPA signaling research .

Metabolic Stability Phospholipid Mediators In Vivo Pharmacology

Palmitoleoyl 3-Carbacyclic Phosphatidic Acid: Validated Research Applications Driven by Quantitative Differentiation Evidence


Elucidating ATX-Dependent Metastatic Mechanisms Without LPA Receptor Confounding

Researchers investigating the specific contribution of autotaxin (ATX)-mediated LPA production to cancer cell invasion and metastasis should select 3ccPA 16:1 as the preferred pharmacological tool. Unlike 3ccPA 18:1, which antagonizes LPA1 (IC50 = 836 nM) and LPA3 (IC50 = 440 nM) receptors, 3ccPA 16:1 inhibits ATX (IC50 = 620 nM) without measurable direct receptor blockade [1][2]. This selectivity enables unambiguous attribution of observed anti-invasive effects to reduced extracellular LPA levels, a critical distinction for target validation studies and pathway dissection experiments.

Maximizing Anti-Migratory Efficacy in Transwell and Mesothelial Barrier Metastasis Models

For in vitro metastasis modeling employing transcellular migration assays (e.g., MM1 cells across mesothelial monolayers), 3ccPA 16:1 at 25 µM provides superior inhibition of migration (86.9% FBS-induced; 99.9% LPA-induced) compared to the saturated 16:0 analog (81.9% and 98.9%, respectively) [1][2]. Given the identical assay conditions and absence of proliferation effects, the 5% absolute improvement in FBS-induced migration blockade supports preferential use of the 16:1 variant when maximum anti-migratory signal is experimentally desirable.

In Vivo Lung Metastasis Reduction in Syngeneic Melanoma Models

Preclinical studies utilizing the B16-F10 melanoma tail-vein injection model in C57BL/6 mice have validated that intraperitoneal administration of 3ccPA 16:1 significantly reduces lung metastasis nodule counts [1]. This anti-metastatic efficacy is consistent across 3-ccPA stereoisomers and fatty acyl variants, indicating that the carba-stabilized cPA scaffold confers the core anti-metastatic pharmacology [2]. 3ccPA 16:1 represents a viable lead compound or positive control for in vivo metastasis intervention studies, with the palmitoleoyl moiety offering a favorable balance of ATX inhibition and metabolic stability.

LPA5 Receptor Signaling Studies Requiring Enantiomerically Defined Material

Investigators examining LPA5 GPCR activation as a primary endpoint must source chirally resolved 3ccPA material or confirm enantiomeric composition, as S-3CCPA demonstrates significantly greater LPA5 agonist efficacy compared to R-3CCPA [1]. Notably, this stereoselectivity does not extend to ATX inhibition or in vivo metastasis reduction, making enantiomeric purity a critical variable exclusively for LPA5-focused signaling studies. For all other applications, racemic 3ccPA 16:1 is functionally equivalent to enantiopure material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.